4-(4-(1-metil-5-oxo-4-fenil-4,5-dihidro-1H-1,2,4-triazol-3-il)piperidina-1-carbonil)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

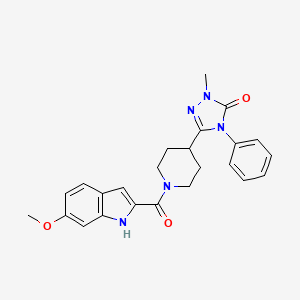

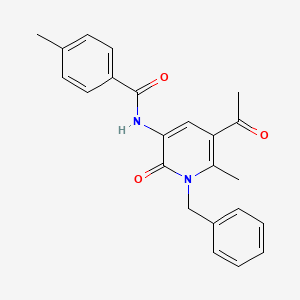

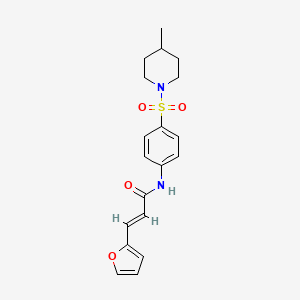

Methyl 4-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.

BenchChem offers high-quality methyl 4-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimalárica

La similitud estructural de este compuesto con las pirrolin-4-onas, conocidas por sus propiedades antimaláricas , sugiere un uso potencial en el desarrollo de nuevos fármacos antimaláricos. La naturaleza bioactiva de estos compuestos se puede aprovechar para diseñar moléculas que interfieran con el ciclo de vida de los parásitos que causan la malaria.

Inhibición de la Proteasa del VIH-1

Los compuestos relacionados con las pirrolin-4-onas han demostrado actividades inhibitorias de la proteasa del VIH-1 . Este compuesto podría explorarse por su eficacia en la inhibición de la proteasa del VIH-1, una enzima crítica para la replicación del virus, ofreciendo así una posible vía para la intervención terapéutica.

Propiedades Anticancerígenas

La estructura del compuesto es indicativa de posibles propiedades anticancerígenas. Los 4H-croman-1,2,3,4-tetrahidropirimidina-5-carboxilatos sustituidos, que comparten un marco estructural similar, han mostrado promesa como agentes antimicobacterianos y anticancerígenos . La investigación podría centrarse en la síntesis y la relación estructura-actividad para evaluar su eficacia contra las células cancerosas.

Actividades Antimicrobianas

La presencia de un núcleo de 1,2,4-triazol se asocia con buenas actividades antimicrobianas . Este compuesto podría sintetizarse y probarse contra varios microorganismos para determinar su efectividad como agente antimicrobiano.

Desarrollo de Fármacos

Dada su relación estructural con fármacos exitosos como Atorvastatina y Sunitinib , este compuesto podría ser un precursor en la síntesis de nuevos fármacos con propiedades farmacocinéticas mejoradas.

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity .

Propiedades

IUPAC Name |

methyl 4-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-25-23(30)27(19-6-4-3-5-7-19)20(24-25)16-12-14-26(15-13-16)21(28)17-8-10-18(11-9-17)22(29)31-2/h3-11,16H,12-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADZTGVRUNIXTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2358843.png)

![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)

![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)